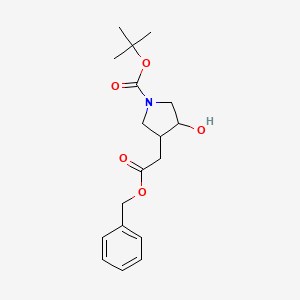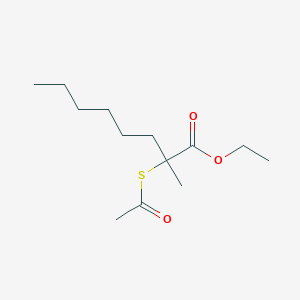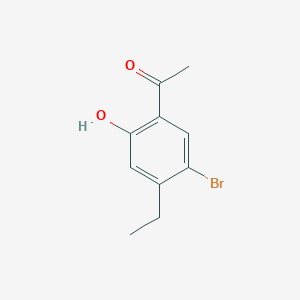
1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one is an organic compound belonging to the class of aromatic ketones It is characterized by the presence of a bromine atom, an ethyl group, and a hydroxyl group attached to a phenyl ring, with an ethanone group as the functional group
Méthodes De Préparation
The synthesis of 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the bromination of 4-ethyl-2-hydroxyacetophenone using bromine in the presence of a suitable solvent like acetic acid. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. These methods often incorporate advanced purification techniques like chromatography to achieve high purity levels .
Analyse Des Réactions Chimiques
1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding quinone derivative.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Mécanisme D'action
The mechanism of action of 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(5-Bromo-2-hydroxyphenyl)ethan-1-one: Similar structure but lacks the ethyl group.
1-(5-Chloro-2-hydroxyphenyl)ethan-1-one: Contains a chlorine atom instead of bromine.
1-(5-Fluoro-2-hydroxyphenyl)ethan-1-one: Contains a fluorine atom instead of bromine.
These compounds share similar chemical properties but differ in their reactivity and applications due to the presence of different substituents .
Propriétés
Numéro CAS |
649551-87-1 |
|---|---|
Formule moléculaire |
C10H11BrO2 |
Poids moléculaire |
243.10 g/mol |
Nom IUPAC |
1-(5-bromo-4-ethyl-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C10H11BrO2/c1-3-7-4-10(13)8(6(2)12)5-9(7)11/h4-5,13H,3H2,1-2H3 |
Clé InChI |
FCVNPRCPJGZVSO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1Br)C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-[(3-Chlorophenyl)sulfanyl]-5-fluoro-2-methyl-1H-indol-1-yl}acetic acid](/img/structure/B12609957.png)
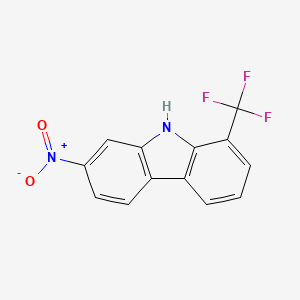
![[(3,5-Di-tert-butyl-1-methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12609964.png)
![2-[(4-Benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one](/img/structure/B12609967.png)
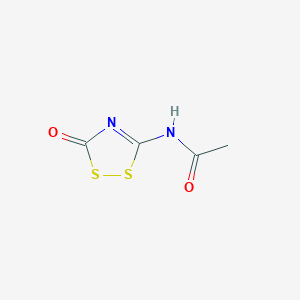
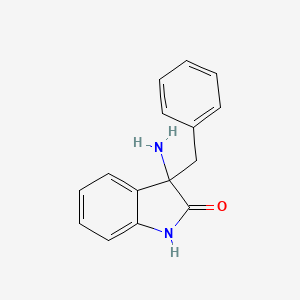
![Thiourea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]-](/img/structure/B12609990.png)
![N-[(E)-hydrazinylidenemethyl]-6-methylnaphthalene-2-carboxamide](/img/structure/B12609996.png)
![2-Chloro-5-[(furo[2,3-d]pyrimidin-2-yl)amino]phenol](/img/structure/B12610001.png)
![Acetic acid, [(1-butyl-2-heptynyl)oxy]-, methyl ester](/img/structure/B12610004.png)
![2,2'-[(4-Nitrophenyl)methylene]bis(5-ethylfuran)](/img/structure/B12610010.png)
![N-[2-(Diphenylphosphanyl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12610019.png)
